molecular formula C26H44S2Sn B3049597 Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)- CAS No. 211737-37-0

Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-

Cat. No.: B3049597
CAS No.: 211737-37-0
M. Wt: 539.5 g/mol
InChI Key: MYCOAFFQVYUDNR-UHFFFAOYSA-N
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Description

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- is an organotin compound that features a tin atom bonded to three butyl groups and a 5’-hexyl[2,2’-bithiophen]-5-yl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. For instance, the preparation can be achieved by reacting 3,6-dibromo-thieno[3,2-b]thiophene with tributyl(5-hexylthiophen-2-yl)stannane in the presence of a palladium catalyst and anhydrous toluene as the solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: It can act as a reducing agent in radical reactions.

    Substitution: The butyl groups can be substituted with other organic groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: The compound can be used with radical initiators such as azobisisobutyronitrile (AIBN) or by irradiation with light.

    Substitution: Halogenated compounds and strong nucleophiles are typically used for substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides and hydroxides.

    Reduction: Hydrocarbons and other reduced organic compounds.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- involves its ability to participate in radical reactions. The tin-carbon bond can homolytically cleave to generate a tin-centered radical, which can then react with various substrates. This property makes it a valuable reagent in organic synthesis, particularly in radical-mediated transformations .

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(4-hexylthiophen-2-yl)stannane
  • Tributyl(6-(5-(2-octyltetradecyl)thiophen-2-yl)thieno[3,2-b]thiophen-2-yl)stannane
  • Tributyl(6-(5-(2-ethylhexyl)thiophen-2-yl)thieno[3,2-b]thiophen-2-yl)stannane

Uniqueness

Stannane, tributyl(5’-hexyl[2,2’-bithiophen]-5-yl)- is unique due to its specific structural configuration, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of conjugated polymers and organic electronic materials. Its ability to undergo a variety of chemical reactions also enhances its versatility in scientific research and industrial applications .

Properties

IUPAC Name

tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17S2.3C4H9.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;3*1-3-4-2;/h6,8-10H,2-5,7H2,1H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCOAFFQVYUDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44S2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444227
Record name Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211737-37-0
Record name Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5′,2″:5″,2′″:5′″,2″″-pentathiophene (6TTTTT6) is now discussed. The compound 5′-hexyl-5-tributylstannylbithiophene is prepared from 2′-hexylbithiophene using the procedure described for 2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene. A measured 6.25 mmol of this compound, 2.5 mmol of 2,5-dibromothiophene, 145 mg of tetrakis(triphenylphosphine)palladium, and 35 mL of toluene are heated just below reflux for three days under nitrogen. The precipitate is successively washed with dilute hydrochloric acid, water, and acetone, and recrystallized from mesitylene with hot filtration.
[Compound]
Name
2′-hexylbithiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5′″,2″″-pentathiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(tri-n-butylstannyl)-5-(4-n-hexylphenyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
compound
Quantity
6.25 mmol
Type
reactant
Reaction Step Four
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
145 mg
Type
catalyst
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-
Reactant of Route 2
Reactant of Route 2
Stannane, tributyl(5'-hexyl[2,2'-bithiophen]-5-yl)-

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